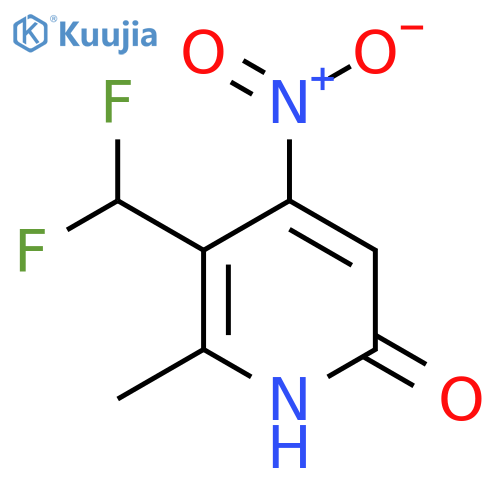Cas no 1806973-43-2 (3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine)

3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine
-
- インチ: 1S/C7H6F2N2O3/c1-3-6(7(8)9)4(11(13)14)2-5(12)10-3/h2,7H,1H3,(H,10,12)
- InChIKey: AYGFMLFQUAMEGF-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(=CC(NC=1C)=O)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 74.9
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029027933-500mg |
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine |
1806973-43-2 | 95% | 500mg |
$1,600.75 | 2022-03-31 | |
| Alichem | A029027933-1g |
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine |
1806973-43-2 | 95% | 1g |
$2,750.25 | 2022-03-31 | |
| Alichem | A029027933-250mg |
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine |
1806973-43-2 | 95% | 250mg |
$1,029.00 | 2022-03-31 |
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridineに関する追加情報
Introduction to 3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine (CAS No. 1806973-43-2)
3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine, identified by its CAS number 1806973-43-2, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic nitro compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both difluoromethyl and hydroxyl groups, along with a methyl and nitro substituent on the pyridine ring, makes it a versatile scaffold for further chemical modifications and biological evaluations.
The compound's molecular structure imparts distinct electronic and steric properties, which are crucial for its interaction with biological targets. The difluoromethyl group, in particular, is known for its ability to enhance metabolic stability and binding affinity in drug candidates. This feature has been extensively explored in the development of small-molecule inhibitors and activators. The hydroxyl group provides a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on nitropyridine derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds exhibit properties ranging from antimicrobial to anti-inflammatory effects. The nitro group, while traditionally associated with explosive materials, plays a critical role in modulating the reactivity and bioavailability of pharmaceutical agents. When incorporated into a pyridine core, as seen in 3-(difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine, it can serve as a key pharmacophore for targeting specific enzymes and receptors.
The pharmaceutical industry has shown particular interest in developing novel treatments for neurological disorders, infectious diseases, and cancer. The structural motif of 3-(difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine aligns well with these therapeutic areas. For instance, its configuration allows for interactions with neurotransmitter receptors, making it a potential candidate for neuroprotective agents. Additionally, the compound's ability to cross the blood-brain barrier enhances its suitability for central nervous system (CNS) drug development.
Recent advancements in computational chemistry have enabled more efficient screening of candidate molecules like 3-(difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine. Molecular docking simulations have identified promising binding interactions with various protein targets, including kinases and transcription factors. These findings support the hypothesis that this compound could serve as a lead structure for further optimization into a potent therapeutic agent.
The synthesis of 3-(difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine involves multi-step organic reactions that require precise control over reaction conditions. Key steps include nitration of the pyridine ring followed by functional group interconversions to introduce the hydroxyl and methyl groups. The incorporation of the difluoromethyl group typically employs fluorinating agents under controlled conditions to ensure high selectivity and yield.
In conclusion, 3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine (CAS No. 1806973-43-2) represents a promising scaffold for pharmaceutical innovation. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this will play an increasingly important role in addressing unmet medical needs.
1806973-43-2 (3-(Difluoromethyl)-6-hydroxy-2-methyl-4-nitropyridine) 関連製品
- 81025-84-5(2-oxa-5-azabicyclo2.2.1heptan-3-one hydrochloride)
- 2228244-89-9(2-hydroxy-3-methyl-3-3-(trifluoromethyl)pyridin-4-ylbutanoic acid)
- 2305350-86-9(N-{2,5-dimethylfuro2,3-dpyrimidin-4-yl}prop-2-enamide)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 54458-15-0(1-Ethoxy-3-isocyanatopropane)
- 305811-16-9(2-Amino-5-fluoro-N-cyclopropylbenzamide)
- 2173996-60-4(5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)
- 1337439-07-2(3-Cyclobutylpiperidine)
- 2171602-56-3(1-5-(2-chloroethyl)-1,3,4-oxadiazol-2-ylazetidine-2-carboxamide)
- 1355224-41-7(6-Fluoro-2-(hydroxymethyl)chroman-4-ol)




